1-[(N-methylanilino)methyl]indole-2,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which could potentially include 1-[(N-methylanilino)methyl]indole-2,3-dione, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
While specific chemical reactions involving 1-[(N-methylanilino)methyl]indole-2,3-dione are not available, 1-Methylindole, a related compound, undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “1-[(N-methylanilino)methyl]indole-2,3-dione”, also known as “1-((methyl(phenyl)amino)methyl)indoline-2,3-dione”. However, the specific details on six to eight unique applications for this compound are not readily available in the search results.
The available information suggests that indole derivatives, in general, have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . They also show potential in medicinal applications when used in metal complexes , and have been researched for their ability to convert indole to indigo through bacterial bioconversion .
Mechanism of Action
Target of Action
Indole derivatives, in general, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Indole derivatives are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known for their diverse biological activities, which can result in a variety of molecular and cellular effects .
properties
IUPAC Name |
1-[(N-methylanilino)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15(19)16(18)20/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAZHHUZOZYJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2C(=O)C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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